molecular formula C13H17NO2 B185906 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde CAS No. 186190-91-0

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No. B185906
M. Wt: 219.28 g/mol
InChI Key: NBHXDQSTKBOKNO-UHFFFAOYSA-N
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Patent
US05958929

Procedure details

To a mixture of 3-hydroxybenzaldehyde (4.15 g, 33.98 mmol), KOH (4.93 g) and DMSO (50 ml) was added N-(2-chloroethyl)pyrrolidine hydrochloride (6.94 g). The reaction mixture was stirred at room temperature overnight, then was poured into water (750 ml) and ethyl acetate (350 ml) was added. The layers were separated, the aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with water (2×1000 ml), dried over MgSO4, filtered and stripped to afford 7.12 g of 3-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[OH-].[K+].CS(C)=O.Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>C(OCC)(=O)C.O>[N:20]1([CH2:19][CH2:18][O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
4.93 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
6.94 g
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water (2×1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.